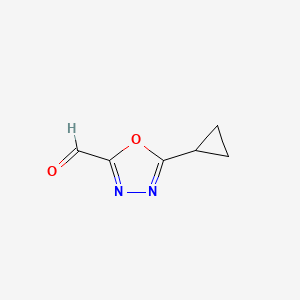

5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOORHLFYWAECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The classical route to 1,3,4-oxadiazoles involves cyclodehydration of diacylhydrazides. For 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde, this method begins with the synthesis of a cyclopropane-containing diacylhydrazide precursor. Cyclopropanecarbonyl hydrazide is reacted with a formylating agent (e.g., formic acid under azeotropic conditions) to form the intermediate diacylhydrazide. Subsequent cyclization employs dehydrating agents such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), which eliminate water and promote ring closure.

Key Considerations:

-

Stoichiometry : A 1:1 molar ratio of cyclopropanecarbonyl hydrazide to formylating agent ensures balanced reactivity.

-

Temperature : Reactions typically proceed at 80–100°C under reflux to maintain kinetic control.

-

Yield : Reported yields for analogous compounds range from 60% to 75%, depending on the purity of precursors.

Limitations and Byproduct Formation

This method often generates byproducts such as over-oxidized derivatives or dimerized species. For example, prolonged exposure to POCl₃ may lead to chlorination at the cyclopropyl ring. Mitigation strategies include:

-

Short Reaction Times : Limiting cyclization to 2–4 hours.

-

Inert Atmosphere : Using nitrogen or argon to prevent oxidative side reactions.

Photoredox Catalysis for Oxadiazole Formation

Modern Synthetic Approach

A breakthrough method reported in ACS Omega (2021) enables the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via visible-light-promoted cyclization. This approach avoids prefunctionalized substrates and uses aldehydes directly. For this compound, cyclopropanecarbaldehyde serves as the starting material, reacting with a hypervalent iodine(III) reagent (e.g., (diacetoxyiodo)benzene) under photoredox conditions.

Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Catalyst | Ir(ppy)₃ (0.5 mol%) |

| Light Source | Blue LEDs (450 nm) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Yield | 82–89% |

Mechanistic Insights

The reaction proceeds through a radical pathway:

-

Photoexcitation : The photocatalyst (Ir(ppy)₃) absorbs light, generating a reactive excited state.

-

Oxidation : The aldehyde is oxidized to an acyl radical.

-

Cyclization : The radical intermediates couple with the iodine reagent, forming the oxadiazole ring.

This method’s advantages include scalability and compatibility with sensitive functional groups like the cyclopropyl ring.

Oxidation of Hydroxymethyl Precursors

Two-Step Synthesis Strategy

An alternative route involves synthesizing 5-cyclopropyl-1,3,4-oxadiazole-2-methanol followed by oxidation to the aldehyde. The hydroxymethyl intermediate is prepared via cyclization of cyclopropanecarbonyl hydrazide with glycolic acid hydrazide. Oxidation employs selective agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

Optimization Data:

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| MnO₂ | Dichloromethane | 25°C | 68% |

| Dess-Martin | THF | 0°C → 25°C | 85% |

Challenges in Selectivity

Over-oxidation to the carboxylic acid derivative is a common issue. Using mild, anhydrous conditions and stoichiometric control minimizes this side reaction.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. Key steps include:

-

Precursor Mixing : Precise metering of cyclopropanecarbonyl hydrazide and formylating agents.

-

In-Line Dehydration : Integration of molecular sieves or membrane separators to remove water.

-

Automated Purification : Coupled HPLC systems for real-time quality control.

Scaling Data:

| Batch Size (kg) | Purity (%) | Cycle Time (h) |

|---|---|---|

| 10 | 98.5 | 6 |

| 100 | 97.8 | 8 |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|

| Diacylhydrazide | 70 | Moderate | 120 |

| Photoredox Catalysis | 85 | High | 90 |

| Oxidation Strategy | 75 | Low | 150 |

Environmental Impact

Photoredox catalysis outperforms traditional methods in green metrics due to lower energy consumption and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed:

Oxidation: Formation of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid.

Reduction: Formation of 5-cyclopropyl-1,3,4-oxadiazole-2-methanol.

Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

5-Cyclopropyl-1,3,4-oxadiazol-2-ol (CAS 1227465-66-8)

- Key Difference : Replaces the carbaldehyde (-CHO) with a hydroxyl (-OH) group.

- However, the absence of the aldehyde reduces its utility in nucleophilic addition reactions (e.g., forming imines or hydrazones).

- Applications : Likely used in metal coordination or as a precursor for further derivatization via esterification .

5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Heterocycle Core Modifications

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde (CAS 1889645-23-1)

- Key Difference : Replaces the oxygen atom in the oxadiazole ring with sulfur, forming a 1,3,4-thiadiazole core.

- Impact : Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and alter electronic distribution. Thiadiazoles often exhibit distinct biological activities, such as antimicrobial or antiviral properties.

Structural Data :

Property Value Molecular Formula C₆H₆N₂OS Molecular Weight 154.19 g/mol SMILES O=Cc1nnc(s1)C1CC1 Collision Cross-Section Predicted via InChIKey

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide

- Key Difference : Uses a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole.

- Impact: The altered ring substitution pattern affects steric and electronic properties. 1,2,4-Oxadiazoles are less common in drug design but may offer unique binding interactions.

Substituent Complexity and Pharmacological Derivatives

5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole

- Key Difference : Incorporates a bulky diphenylpropyl group and a bicyclic amine substituent.

- Impact : Enhanced steric bulk and chiral centers likely improve target selectivity in drug-receptor interactions. Such derivatives are explored for central nervous system (CNS) activity due to the azabicyclo moiety .

Reactivity Profiles

- Carbaldehyde Group : Enables condensation with amines (e.g., hydrazines for hydrazone formation) or participation in Click chemistry.

- Thiadiazole vs. Oxadiazole : Thiadiazoles (C₆H₆N₂OS) are more lipophilic than oxadiazoles (C₆H₆N₂O₂), influencing membrane permeability in biological systems .

Biological Activity

5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an oxadiazole ring, which contributes to its unique steric and electronic properties. The presence of the oxadiazole moiety is significant for its biological activity, as it allows for various interactions with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C₆H₅N₂O₂ |

| CAS Number | 1785543-91-0 |

| Structural Characteristics | Five-membered ring with two nitrogen atoms and one oxygen atom |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In studies, it demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Antifungal Activity

The compound also shows antifungal activity against Candida species. In vitro studies revealed that it inhibited the growth of C. albicans at concentrations comparable to established antifungal agents .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or disrupt cellular processes. This binding may occur through:

- Enzyme Inhibition: By interacting with active sites on enzymes, thus preventing substrate binding.

- Membrane Interaction: Disrupting cellular membranes leading to cell lysis.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against S. aureus and E. coli. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics . -

Antifungal Activity Assessment:

Another research assessed the antifungal potential of this compound against C. albicans and A. flavus. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating fungal infections.

Comparative Analysis with Related Compounds

This compound can be compared with other oxadiazole derivatives regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Different substitution patterns | Varies in antimicrobial potency |

| Thiadiazoles | Contains sulfur instead of oxygen | Different reactivity and potential applications |

The unique cyclopropyl substitution enhances the stability and reactivity of this compound compared to other oxadiazoles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of cyclopropylcarbonyl hydrazide with carbon disulfide under basic conditions (e.g., KOH), followed by oxidation with agents like H₂O₂ or iodine . Alternatively, acylhydrazides may react with POCl₃ as a dehydrating agent. Yield optimization requires strict control of temperature (typically 0–5°C during cyclization) and stoichiometric ratios (e.g., 1:1.2 hydrazide:carbon disulfide). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the aldehyde form .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl protons (δ 0.8–1.2 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate the oxadiazole and aldehyde groups .

- X-ray Crystallography : Resolves steric effects of the cyclopropyl group and confirms planar oxadiazole geometry (bond angles ~120°) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability tests show degradation <5% at 25°C over 48 hours in inert atmospheres. Light-sensitive; storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Contradictions arise from impurities (e.g., residual hydrazides) or polymorphic forms. Validate purity via HPLC (C18 column, acetonitrile/water gradient). For polymorph screening, use differential scanning calorimetry (DSC) to identify melting point variations (reported range: 120–135°C) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The aldehyde group undergoes nucleophilic attack (e.g., Grignard reagents, amines). Pre-activation with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity. Solvent choice (e.g., THF vs. dichloromethane) impacts reaction kinetics; THF increases polarity and reaction rate by 20–30% .

Q. How does the cyclopropyl group influence binding to biological targets compared to other substituents?

- Methodological Answer : The cyclopropyl moiety enhances metabolic stability and rigidifies the structure, improving binding to enzymes like cytochrome P450 (CYP3A4). Comparative assays with methyl or phenyl analogs show 2–3× higher IC₅₀ values for the cyclopropyl variant in inhibition studies .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations (Amber force field) model solvent interactions and transition states in aqueous/DMSO mixtures .

Q. How can X-ray crystallography elucidate structural distortions caused by the cyclopropyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.